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Compound of Interest

Compound Name:
3,5-Dibromo-4-

hydroxybenzaldehyde

Cat. No.: B181551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-
Dibromo-4-hydroxybenzaldehyde, a compound of interest for its potential therapeutic

applications. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside experimental protocols for obtaining these spectra.

Furthermore, this guide outlines the synthesis of the compound and visualizes its interaction

with key biological signaling pathways.

Spectroscopic Data
The following sections present the key spectroscopic data for 3,5-Dibromo-4-
hydroxybenzaldehyde, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.80 s 1H
Aldehyde proton (-

CHO)

8.00 s 2H
Aromatic protons (H-

2, H-6)

6.40 s (broad) 1H Hydroxyl proton (-OH)

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

188.2 C=O (Aldehyde)

154.4 C-4 (Aromatic)

133.7 C-2, C-6 (Aromatic)

131.3 C-1 (Aromatic)

110.7 C-3, C-5 (Aromatic)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch (hydroxyl group)

~3080 Medium C-H stretch (aromatic)

~2850, ~2750 Medium C-H stretch (aldehyde)

~1680 Strong C=O stretch (aldehyde)

~1570, ~1450 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (hydroxyl group)

~870 Strong
C-H out-of-plane bend

(aromatic)

~650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming its molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum:
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m/z Relative Intensity (%) Possible Fragment

282 45.2 [M+4]⁺ (isotope peak)

281 53.7 [M+3]⁺ (isotope peak)

280 90.4 [M+2]⁺ (isotope peak)

279 100.0 [M+1]⁺ (isotope peak)

278 47.8 [M]⁺ (molecular ion)

277 49.9 [M-H]⁺

251 10.1 [M-CO]⁺

223 6.4 [M-CHO-Br]⁺

170 11.8 [C₆H₂BrO]⁺

143 8.4 [C₆H₂Br]⁺

91 14.3 [C₆H₃O]⁺

63 45.3 [C₅H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. These

are based on standard techniques and may require optimization based on the specific

instrumentation used.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 3,5-Dibromo-4-
hydroxybenzaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v). The sample should be fully

dissolved to ensure a homogeneous solution.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation

delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 3,5-Dibromo-4-hydroxybenzaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum is typically presented as percent transmittance

versus wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3,5-Dibromo-4-hydroxybenzaldehyde in a

volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction of the sample.

Ionization: Electron Ionization (EI) is a common method for this type of compound. The

sample is bombarded with a beam of electrons, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition and Processing: The detector records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Synthesis and Biological Interaction Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of 3,5-
Dibromo-4-hydroxybenzaldehyde and its interaction with key cellular signaling pathways.

Synthesis Workflow

p-Cresol Bromination
(Br₂, 20-30°C) 2,6-Dibromo-p-cresol Side-chain Bromination

(Br₂, 150-160°C) 4-Hydroxy-3,5-dibromobenzal bromide Hydrolysis
(H₂O, 100°C) 3,5-Dibromo-4-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-cresol.

Interaction with MAPK and NF-κB Signaling Pathways
3,5-Dibromo-4-hydroxybenzaldehyde has been shown to possess anti-inflammatory

properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-

kappa B (NF-κB) signaling pathways.
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Caption: Inhibition of MAPK and NF-κB pathways by 3,5-Dibromo-4-hydroxybenzaldehyde.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Dibromo-4-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181551#spectroscopic-data-of-3-5-dibromo-4-
hydroxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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